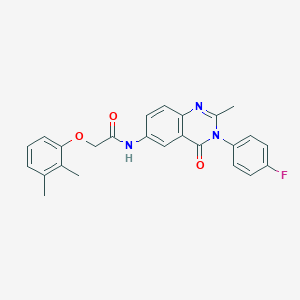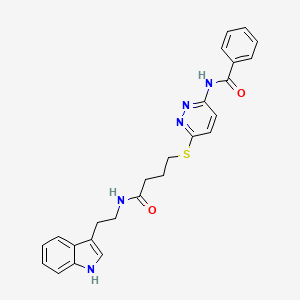![molecular formula C26H29N3O2 B2934747 Naphthalen-1-yl(4-(pyridin-4-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705842-00-7](/img/structure/B2934747.png)
Naphthalen-1-yl(4-(pyridin-4-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Naphthalen-1-yl(4-(pyridin-4-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone” is a complex organic compound. It contains a naphthalene moiety, a pyridine ring, and a bipiperidine structure, which are all fused together. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the naphthalene moiety could be introduced via a Friedel-Crafts acylation or alkylation. The pyridine ring could be formed via a Chichibabin pyridine synthesis. The bipiperidine structure could be introduced via a reductive amination .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The naphthalene and pyridine rings are aromatic, meaning they have a cyclic, planar structure with conjugated pi bonds. The bipiperidine structure would add additional complexity, as it contains two piperidine rings linked by a single bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability and potentially its fluorescence properties. The bipiperidine moiety could influence its solubility and boiling/melting points .Aplicaciones Científicas De Investigación
Chemosensors for Transition Metal Ions
Naphthalene derivatives have been synthesized and characterized for their molecular recognition abilities toward transition metal ions, showing remarkable selectivity towards Cu2+ ions. This selectivity is observed in methanol or methanol–water mixtures, accompanied by a color change from orange to intense blue, indicating potential applications as chemosensors (Prajkta Gosavi-Mirkute et al., 2017).
Mushroom Tyrosinase Inhibition
Bi-pyridine compounds related to the compound of interest have been synthesized and examined for their inhibitory activity against mushroom tyrosinase, a key enzyme in the melanin biosynthesis pathway. These compounds were found to be potent uncompetitive inhibitors, suggesting potential applications in fields requiring tyrosinase inhibition (F. Karbassi et al., 2004).
Anticancer Evaluation
Naphthalene derivatives have been synthesized and evaluated for their anticancer activity. The synthesis involved reactions with different nucleophile agents, leading to the creation of compounds with potential anticancer properties. Some of these newly synthesized compounds were evaluated as anticancer agents, highlighting the versatility of naphthalene derivatives in medicinal chemistry (R. S. Gouhar & Eman M. Raafat, 2015).
Direcciones Futuras
The future research directions for this compound would likely depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or conducting preclinical and clinical trials .
Propiedades
IUPAC Name |
naphthalen-1-yl-[4-(4-pyridin-4-yloxypiperidin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c30-26(25-7-3-5-20-4-1-2-6-24(20)25)29-16-10-21(11-17-29)28-18-12-23(13-19-28)31-22-8-14-27-15-9-22/h1-9,14-15,21,23H,10-13,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQPTQGGGBCTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=NC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(Naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4'-bipiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)


![2-(9'-Bromo-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2934674.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B2934676.png)




![1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2934686.png)
![N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2934687.png)